molecular formula C6H5BrClN3 B7957168 6-Bromo-imidazo[1,2-a]pyrimidine HCl

6-Bromo-imidazo[1,2-a]pyrimidine HCl

Cat. No.: B7957168
M. Wt: 234.48 g/mol
InChI Key: JOZFQTLIKYHJNP-UHFFFAOYSA-N
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Description

6-Bromo-imidazo[1,2-a]pyrimidine HCl (CAS: 865156-68-9) is a heterocyclic compound characterized by a fused imidazo-pyrimidine core substituted with a bromine atom at the 6-position and a nitro-phenyl group at the 2-position (C₁₂H₇BrN₄O₂; MW: 319.11 g/mol) . Its structure (InChI: 1S/C12H7BrN4O2/c13-9-5-14-12-15-11(7-16(12)6-9)8-1-3-10(4-2-8)17(18)19/h1-7H) confers unique electronic properties due to the electron-withdrawing effects of bromine and the nitro group.

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.ClH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZFQTLIKYHJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=NC2=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The imidazo[1,2-a]pyrimidine scaffold is typically constructed via cyclocondensation between 2-aminopyrimidine and α-halo carbonyl compounds. Introducing bromine at the 6-position requires either pre-brominated starting materials or post-synthesis functionalization. For example:

  • 2-Amino-5-bromopyrimidine reacts with chloroacetaldehyde in ethanol/water under reflux (55°C, 8 h) to yield 6-bromo-imidazo[1,2-a]pyrimidine.

  • Sodium bicarbonate or triethylamine is often used to deprotonate intermediates, facilitating ring closure.

Optimization of Reaction Conditions

  • Solvent Systems : Ethanol, methanol, or water enhance solubility and reaction rates. Ethanol/water mixtures (4:1 v/v) are preferred for balancing polarity and cost.

  • Temperature : Reactions proceed efficiently at 50–55°C, avoiding side products from excessive heat.

  • Yield : 72–87% when using 40% chloroacetaldehyde aqueous solutions.

Table 1: Cyclocondensation Method Variations

Starting MaterialSolventBaseTime (h)Yield (%)
2-Amino-5-bromopyrimidineEthanol/H2ONaHCO3887
2-Aminopyrimidine + BrCH2COClAcetoneEt3N672

Post-Cyclization Electrophilic Bromination

Bromination Strategies

Electrophilic bromination using N-bromosuccinimide (NBS) or Br2 introduces bromine at the 6-position of pre-formed imidazo[1,2-a]pyrimidine:

  • NBS in DMF : Selectively brominates the pyrimidine ring at 0°C (2 h, 68% yield).

  • Br2/FeCl3 : Generates 6-bromo derivatives but requires strict stoichiometry to avoid di-bromination.

Regioselectivity Challenges

  • Electron-rich positions (C6 and C8) are prone to bromination. Substituents on the imidazole ring (e.g., methoxy groups) direct bromination to the 6-position.

  • Directing Groups : Pyrimidine N-atoms act as intrinsic directors, but steric hindrance from bulky substituents can alter selectivity.

Table 2: Bromination Efficiency Comparison

Brominating AgentSolventCatalystTemp (°C)Yield (%)
NBSDMFNone068
Br2CH2Cl2FeCl32555

Palladium-Catalyzed Cross-Coupling Reactions

Miyaura–Suzuki Coupling

Hydrochloride Salt Formation

Acidification Protocol

The free base is treated with HCl gas in ethyl acetate, followed by precipitation and recrystallization:

  • Solvent System : Ethyl acetate/n-hexane (1:1 v/v) yields high-purity HCl salt (mp: 146–148°C).

  • Yield : >95% conversion when using anhydrous conditions.

Comparative Analysis of Methods

Advantages and Limitations

  • Cyclocondensation : High yields but limited by brominated precursor availability.

  • Electrophilic Bromination : Flexible but requires precise control to avoid over-bromination.

  • Cross-Coupling : Enables modular synthesis but involves costly catalysts.

Table 3: Method Efficacy Overview

MethodCostScalabilityYield Range (%)
CyclocondensationLowHigh72–87
Electrophilic BrominationMediumModerate55–68
Palladium-CatalyzedHighLow75–82

Chemical Reactions Analysis

6-Bromo-imidazo[1,2-a]pyrimidine HCl undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, leading to the formation of substituted imidazo[1,2-a]pyrimidines.

    Oxidation and Reduction: These reactions are less common but can be achieved under specific conditions using oxidizing or reducing agents.

    Cyclization Reactions: These are crucial for forming the imidazo[1,2-a]pyrimidine core structure.

Major products from these reactions include various substituted derivatives that can be further utilized in medicinal chemistry.

Scientific Research Applications

Chemical Synthesis

6-Bromo-imidazo[1,2-a]pyrimidine HCl serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that are essential in developing new compounds with desired properties. For instance, it has been utilized in the preparation of derivatives that exhibit specific biological activities, including anti-inflammatory and antimicrobial properties.

Table 1: Synthesis Applications

Application AreaExample CompoundsMethodology
Drug DevelopmentPDEIII inhibitorsSynthesis from 2-amino-5-bromopyridine and chloroacetaldehyde
AgrochemicalsPesticidesIntermediate in multi-step synthesis processes
Material ScienceCorrosion InhibitorsTested for effectiveness against mild steel corrosion

Biological Research

In biological studies, this compound has shown potential in enzyme inhibition and protein interaction research. It is particularly relevant in the study of GABA receptor interactions and as a scaffold for developing benzodiazepine-like compounds.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of imidazo[1,2-a]pyrimidines could effectively inhibit specific enzymes involved in cancer progression. Compounds synthesized from 6-Bromo-imidazo[1,2-a]pyrimidine showed promising results against Aurora-A kinase and KSP, indicating potential applications in cancer therapy .

Medicinal Chemistry

The compound has garnered attention for its medicinal properties, particularly as a potential drug candidate for treating infectious diseases such as tuberculosis. Its mechanism involves inhibiting key enzymes that facilitate pathogen survival.

Table 2: Medicinal Applications

Disease TargetMechanism of ActionReferences
TuberculosisInhibition of bacterial enzymes
CancerDual-function enzyme inhibitors
InflammationModulation of immune response

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the development of various active ingredients used in these sectors.

Mechanism of Action

The mechanism of action of 6-Bromo-imidazo[1,2-a]pyrimidine HCl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Imidazo[1,2-a]pyrimidine derivatives exhibit diverse applications depending on substituents. Key analogues include:

Compound Substituents Key Properties/Applications Reference
DPIP 2,4-Diphenyl Corrosion inhibitor (90.5% efficiency)
OPIP 2-(4-Octylphenyl)-4-phenyl Corrosion inhibitor (91.9% efficiency)
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine 6-Br, 2-ClCH₂, 3-NO₂ Synthetic intermediate for pharmaceuticals
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine 6-Cl, 3-NO₂, 8-SPh Anti-parasitic activity
3-Hydroxymethyl-imidazo[1,2-a]pyridine 3-HOCH₂ Fluorescence (solvent-dependent)
  • Corrosion Inhibition :

    • DPIP and OPIP exhibit inhibition efficiencies of ~90–92% at 0.1 mmol/L in 1 M HCl, attributed to their planar aromatic structures and electron-rich nitrogen/π-systems that facilitate adsorption on mild steel surfaces . OPIP’s octyl chain enhances hydrophobicity, improving surface coverage compared to DPIP .
    • 6-Bromo-imidazo[1,2-a]pyrimidine HCl’s nitro group may strengthen adsorption via resonance stabilization, though direct corrosion data are lacking. Its bromine atom could act as an additional adsorption site for metal surfaces .
  • Synthetic Utility :

    • Brominated derivatives (e.g., 6-Bromo-imidazo[1,2-a]pyridine, CAS: 6188-23-4) serve as precursors in Suzuki-Miyaura cross-couplings, enabling aryl-aryl bond formation for drug discovery .
    • The nitro group in this compound may facilitate reduction to amines, a common step in pharmaceutical synthesis .
  • Biological Activity :

    • Chloro- and nitro-substituted derivatives (e.g., 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine) show anti-parasitic activity, suggesting that bromo analogues could exhibit similar bioactivity .

Adsorption and Thermodynamic Behavior

Imidazo derivatives adsorb on metal surfaces via chemisorption (ΔG° < −40 kJ/mol), forming coordinate bonds between lone pairs (N, O) or π-electrons and Fe orbitals . Key comparisons:

Parameter DPIP/OPIP Thiourea Derivatives This compound (Inferred)
ΔG°ads (kJ/mol) −42 to −45 −35 to −38 Likely <−40 (strong chemisorption)
Adsorption Isotherm Langmuir (R² = 0.999) Temkin/Freundlich Langmuir expected
Inhibition Efficiency 90–92% at 0.1 mmol/L 70–85% at higher concentrations Potentially comparable to DPIP/OPIP
  • Thermodynamics :
    • For DPIP/OPIP, increasing temperature reduces inhibition efficiency (Eₐ = 58–62 kJ/mol), indicating physical adsorption is less dominant .
    • The negative entropy (ΔS ≈ −120 J/mol·K) suggests ordered adsorption layers, consistent with inhibitor molecules displacing water/Cl⁻ ions on metal surfaces .

Electronic and Reactivity Profiles

Density functional theory (DFT) studies reveal that corrosion inhibitors with higher HOMO energy (e.g., DPIP: −5.2 eV) donate electrons more effectively to metal surfaces . The bromine and nitro groups in this compound may lower HOMO energy slightly, but their electron-withdrawing effects could enhance localized reactivity at nitrogen sites.

Biological Activity

6-Bromo-imidazo[1,2-a]pyrimidine hydrochloride (HCl) is a prominent member of the imidazo[1,2-a]pyrimidine class of compounds, which are recognized for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in drug development, particularly in the treatment of infectious diseases and cancer.

The biological activity of 6-Bromo-imidazo[1,2-a]pyrimidine HCl primarily involves its interaction with various enzymes and receptors. The compound can inhibit enzyme activity by binding to the active sites, thereby obstructing substrate access. This mechanism is crucial for its potential therapeutic effects against several diseases.

Enzyme Inhibition Studies

Research has indicated that derivatives of imidazo[1,2-a]pyrimidine exhibit significant enzyme inhibition properties. For instance, studies have demonstrated that certain derivatives can inhibit Aurora-A kinase and KSP (Kinesin Spindle Protein), which are vital in cancer cell proliferation. In vitro assays revealed moderate to high inhibitory activities against these enzymes, suggesting a promising avenue for anticancer drug development .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study by Zhou et al. reported that imidazo[1,2-a]pyrimidine derivatives exhibited anti-inflammatory properties by affecting leukocyte functions in vitro. The research indicated that these compounds could modulate inflammatory responses induced by zymosan in mouse models .
  • Anticancer Potential : Research conducted by Uslu Kobak et al. highlighted the synthesis and evaluation of various imidazo[1,2-a]pyrimidines as dual-function inhibitors targeting Aurora-A kinase and KSP. Some compounds demonstrated significant cytotoxicity against cancer cell lines such as HCT116 and HepG2, with IC50 values in the micromolar range .
  • Antimicrobial Activity : The compound's derivatives have shown promise against multidrug-resistant tuberculosis (MDR-TB). Various studies have synthesized compounds that maintain anti-TB activity while exhibiting reduced lipophilicity, enhancing their metabolic stability .

Comparative Analysis with Similar Compounds

The unique bromine substitution in this compound differentiates it from other imidazo derivatives, conferring distinct chemical properties and biological activities. Below is a comparison table highlighting some key differences:

Compound TypeKey FeaturesBiological Activity
This compoundBromine substitution enhances reactivityEnzyme inhibition, anti-inflammatory
Imidazo[1,2-a]pyridineLacks bromine; different reactivityLimited anticancer activity
Imidazo[1,2-a]pyrimidineNo bromine; varied biological effectsModerate enzyme inhibition

Q & A

Q. What are the common synthetic strategies for preparing 6-Bromo-imidazo[1,2-a]pyrimidine HCl?

The synthesis typically involves cyclocondensation reactions. A widely used method employs 2-aminopyrimidine derivatives and α-bromo carbonyl compounds. For example, refluxing 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol using NaHCO₃ as a base yields 6-bromo-imidazo[1,2-a]pyrimidine derivatives in ~65% yield . Alternative approaches include reacting 2-aminoimidazoles with 1,3-difunctional aliphatic reagents (e.g., diketones or esters) under acidic or basic conditions to construct the fused ring system .

Q. How is the structural integrity of this compound validated experimentally?

Characterization relies on a combination of spectral and crystallographic methods:

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and isotopic patterns.
  • NMR Spectroscopy (¹H, ¹³C, 2D-COSY/HMBC) resolves substitution patterns and electronic environments. For example, the bromine atom induces distinct deshielding effects on adjacent protons .
  • X-ray crystallography provides absolute configuration and intermolecular interactions, as demonstrated in studies of related imidazo[1,2-a]pyrimidine derivatives .

Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?

The bromine atom at position 6 is highly susceptible to nucleophilic displacement. For instance:

  • Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 6-amino derivatives.
  • Cross-coupling : Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with arylboronic acids proceed efficiently in THF/H₂O using Pd(PPh₃)₄ as a catalyst .
  • Halogen Exchange : Treatment with CuI or KI in DMSO facilitates iodine substitution for bromine .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the functionalization of this compound?

Microwave irradiation significantly accelerates reactions and improves yields. For example:

  • C–H Arylation : Direct coupling with aryl halides using Pd(OAc)₂/XPhos in DMF at 120°C (30 min, microwave) introduces aryl groups at position 2 .
  • Heterocycle Fusion : Cyclization with hydrazines or thioureas under microwave conditions generates fused triazole or thiadiazole rings, enhancing pharmacological potential .

Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?

Discrepancies often arise from variations in substituent positioning or assay conditions. Methodological solutions include:

  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing bromine with electron-withdrawing groups) clarifies pharmacophore contributions .
  • Computational Modeling : DFT calculations and molecular docking predict binding affinities to targets like cyclin-dependent kinases (CDKs) or microbial enzymes, guiding experimental prioritization .
  • Standardized Assays : Replicating studies under controlled conditions (e.g., fixed pH, temperature) minimizes variability in antimicrobial or anti-inflammatory evaluations .

Q. How can this compound be tailored for fluorescent probe development?

Functionalization at position 2 or 3 with fluorophores enables bioimaging applications. A reported approach involves:

  • Click Chemistry : Azide-alkyne cycloaddition introduces BODIPY or nitrobenzoxadiazole (NBD) tags for tracking receptor interactions .
  • Post-Synthetic Modification : Coupling with dansyl chloride or pyrene derivatives via amide bonds creates probes for microglial cell visualization .

Q. What computational tools are essential for predicting the physicochemical properties of this compound derivatives?

  • LogP Calculations : Software like ACD/Labs or ChemAxon predicts lipophilicity, critical for blood-brain barrier penetration in neuroactive compounds .
  • pKa Estimation : Tools such as MarvinSketch determine ionization states, guiding solubility optimization for in vivo studies .
  • Molecular Dynamics (MD) Simulations : Assess stability in biological membranes or protein binding pockets, as applied to antiviral imidazo[1,2-a]pyrimidines .

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